molecular formula C28H34N2 B1409222 1-Benzhydryl-4-(4-(tert-butyl)benzyl)piperazine CAS No. 873395-54-1

1-Benzhydryl-4-(4-(tert-butyl)benzyl)piperazine

Cat. No.: B1409222
CAS No.: 873395-54-1
M. Wt: 398.6 g/mol
InChI Key: OELOQGLQVOOVCP-UHFFFAOYSA-N
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Description

1-Benzhydryl-4-(4-(tert-butyl)benzyl)piperazine is a complex organic compound with a molecular formula of C28H34N2 This compound is part of the piperazine family, which is known for its diverse pharmacological activities

Scientific Research Applications

1-Benzhydryl-4-(4-(tert-butyl)benzyl)piperazine has a wide range of scientific research applications:

Biochemical Analysis

Biochemical Properties

1-Benzhydryl-4-(4-(tert-butyl)benzyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the proliferation of MDA-MB-231 human breast cancer cells by interacting with specific enzymes and proteins involved in cell growth and division . The nature of these interactions involves binding to the active sites of enzymes, thereby inhibiting their activity and preventing the progression of cancer cell proliferation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of breast cancer cells by disrupting the signaling pathways that regulate cell proliferation and survival . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their function. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation by binding to their active sites . This binding interaction prevents the enzymes from catalyzing their respective biochemical reactions, thereby inhibiting cancer cell growth.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that the compound is relatively stable and does not degrade quickly . Long-term exposure to the compound can lead to changes in cellular function, such as altered gene expression and metabolic activity. These long-term effects are observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit cancer cell proliferation without causing significant toxicity . At higher doses, it can cause adverse effects, such as toxicity and damage to healthy cells. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it can inhibit the activity of enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell division. These interactions highlight the compound’s potential as a therapeutic agent for targeting specific metabolic pathways in cancer cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target cells, enhancing its biological activity. Additionally, the compound’s structural properties enable it to cross cell membranes and reach intracellular targets effectively.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications direct the compound to specific organelles, such as the nucleus and mitochondria. This subcellular localization is crucial for the compound’s function, as it allows it to interact with specific biomolecules and exert its effects on cellular processes.

Preparation Methods

The synthesis of 1-Benzhydryl-4-(4-(tert-butyl)benzyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring. One common synthetic route includes the reaction of benzhydryl chloride with piperazine in the presence of a base to form 1-benzhydryl-piperazine. This intermediate is then reacted with 4-(tert-butyl)benzyl chloride under suitable conditions to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Benzhydryl-4-(4-(tert-butyl)benzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl and tert-butylbenzyl positions, using reagents such as alkyl halides or sulfonyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted piperazine derivatives .

Comparison with Similar Compounds

1-Benzhydryl-4-(4-(tert-butyl)benzyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-benzhydryl-4-[(4-tert-butylphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2/c1-28(2,3)26-16-14-23(15-17-26)22-29-18-20-30(21-19-29)27(24-10-6-4-7-11-24)25-12-8-5-9-13-25/h4-17,27H,18-22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELOQGLQVOOVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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